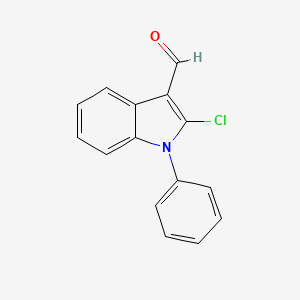

2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

2-chloro-1-phenyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a chlorine atom at the second position, a phenyl group at the first position, and an aldehyde group at the third position of the indole ring. It is used as a pharmaceutical intermediate and in the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Actividad Biológica

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by a chlorine atom at the second position, a phenyl group at the first position, and an aldehyde group at the third position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C15H10ClNO, with a molecular weight of 255.7 g/mol. Its structure allows for diverse chemical reactivity, particularly due to the presence of the aldehyde functional group, which can engage in nucleophilic addition reactions and facilitate the synthesis of various derivatives with potentially enhanced biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to induce apoptosis in cancer cell lines, demonstrating significant growth inhibition. For instance, related compounds have exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer types, including breast and lung cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 4.21 |

| Compound B | H460 | 0.75 |

| Compound C | A549 | 0.95 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary data indicate that it exhibits moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to over 100 µM against various bacterial strains .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The aldehyde group is particularly reactive, allowing for modifications that can enhance its interaction with target sites involved in cell signaling and proliferation pathways.

Case Studies

Case Study: Synthesis and Evaluation

A study conducted by Suzdalev et al. synthesized derivatives of indole carbaldehydes, including this compound, and evaluated their biological activities. The research indicated that these compounds could undergo transformations that yield products with enhanced pharmacological profiles, particularly in anticancer applications .

Case Study: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of indole derivatives has shown that substitutions at specific positions can significantly alter biological activity. The presence of the chlorine atom was found to enhance cytotoxicity in certain cancer cell lines compared to non-chlorinated analogs .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde is C15H10ClNO, with a molecular weight of 255.7 g/mol. The structure features a chlorine atom at the second position, a phenyl group at the first position, and an aldehyde group at the third position of the indole ring. This configuration enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been identified as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic addition reactions makes it a versatile building block for developing new therapeutic agents.

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, demonstrating significant growth inhibition.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 4.21 |

| Compound B | H460 | 0.75 |

| Compound C | A549 | 0.95 |

The IC50 values indicate that derivatives of this compound exhibit potent anticancer activity against various cancer types, including breast and lung cancers.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary data suggest it has moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to over 100 µM.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

This antimicrobial activity is attributed to its ability to interact with biological macromolecules, enhancing its potential as a therapeutic agent.

Case Study 1: Synthesis and Evaluation

A study by Suzdalev et al. synthesized derivatives of indole carbaldehydes, including this compound, and evaluated their biological activities. The research indicated that these compounds could undergo transformations yielding products with enhanced pharmacological profiles, particularly in anticancer applications.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of indole derivatives has shown that substitutions at specific positions can significantly alter biological activity. The presence of the chlorine atom enhances cytotoxicity in certain cancer cell lines compared to non-chlorinated analogs.

Propiedades

IUPAC Name |

2-chloro-1-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEMMFHEICHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310950 | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38367-40-7 | |

| Record name | 38367-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.